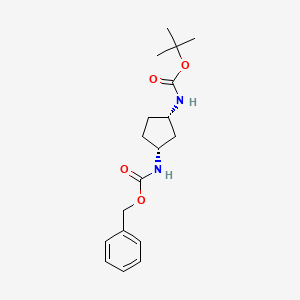![molecular formula C25H15B B1374387 4-Bromo-9,9'-spirobi[fluorene] CAS No. 1161009-88-6](/img/structure/B1374387.png)
4-Bromo-9,9'-spirobi[fluorene]
描述
4-Bromo-9,9’-spirobi[fluorene] is an organic compound belonging to the class of spirobifluorenes. It is characterized by a unique structure where two fluorene units are linked by a single carbon atom at the 9th position of each fluorene, with a bromine atom attached to one of the fluorene units at the 4th position .
作用机制
Target of Action
4-Bromo-9,9’-spirobi[fluorene] is a type of fluorene, which is a polycyclic aromatic hydrocarbon . It primarily targets organic light-emitting diodes (OLEDs) and is used as an intermediate in their production .
Mode of Action
The compound interacts with its targets through a process known as spiroconjugation . This is a unique type of conjugation that occurs in spirobifluorenes, a class of compounds to which 4-Bromo-9,9’-spirobi[fluorene] belongs . The spiroconjugation effect enhances the electronic properties of the compound, making it suitable for use in optoelectronic devices .
Biochemical Pathways
Given its application in oleds, it can be inferred that the compound plays a role in the electron transport pathway within these devices .
Pharmacokinetics
This suggests that its bioavailability may be influenced by factors such as solubility and stability .
Result of Action
The primary result of 4-Bromo-9,9’-spirobi[fluorene]'s action is the enhancement of the electronic properties of OLEDs . This is achieved through the spiroconjugation effect, which improves the performance of these devices .
Action Environment
The action of 4-Bromo-9,9’-spirobi[fluorene] is influenced by environmental factors such as temperature and light exposure . For instance, the compound is stable under light and heat, suggesting that it can maintain its efficacy under a range of environmental conditions . Furthermore, it should be stored in a dry, room-temperature environment to preserve its stability .
生化分析
Biochemical Properties
4-Bromo-9,9’-spirobi[fluorene] plays a significant role in various biochemical reactions due to its unique structure. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds . The nature of these interactions often involves the binding of 4-Bromo-9,9’-spirobi[fluorene] to the active site of the enzyme, thereby modulating its activity.
Cellular Effects
The effects of 4-Bromo-9,9’-spirobi[fluorene] on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, 4-Bromo-9,9’-spirobi[fluorene] can alter gene expression by interacting with transcription factors, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4-Bromo-9,9’-spirobi[fluorene] exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases by binding to their active sites . This binding can result in changes in gene expression, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-9,9’-spirobi[fluorene] can change over time. The compound is relatively stable at room temperature but can degrade under certain conditions . Long-term studies have shown that prolonged exposure to 4-Bromo-9,9’-spirobi[fluorene] can lead to significant changes in cellular function, including alterations in cell cycle progression and apoptosis .
Dosage Effects in Animal Models
The effects of 4-Bromo-9,9’-spirobi[fluorene] vary with different dosages in animal models. At low doses, it may have minimal effects, while higher doses can lead to toxicity and adverse effects . Studies have shown that high doses of 4-Bromo-9,9’-spirobi[fluorene] can cause liver and kidney damage in animal models, indicating a threshold effect .
Metabolic Pathways
4-Bromo-9,9’-spirobi[fluorene] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . These interactions can affect metabolic flux and metabolite levels, leading to changes in the overall metabolic profile of the cell .
Transport and Distribution
Within cells and tissues, 4-Bromo-9,9’-spirobi[fluorene] is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, influencing its localization and accumulation . For instance, it has been observed to bind to albumin in the bloodstream, facilitating its transport to different tissues .
Subcellular Localization
The subcellular localization of 4-Bromo-9,9’-spirobi[fluorene] is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it has been found to localize in the mitochondria, where it can influence mitochondrial function and energy production .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-9,9’-spirobi[fluorene] typically involves the reaction of 9-fluorenone with 2,2’-dibromobiphenyl in the presence of n-butyllithium. The reaction is carried out in tetrahydrofuran (THF) at -78°C under an inert atmosphere. The mixture is then allowed to warm to room temperature overnight. The product is purified by column chromatography .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows similar routes as laboratory methods, with potential scaling up and optimization for industrial applications. The use of automated reactors and continuous flow systems may be employed to enhance efficiency and yield .
化学反应分析
Types of Reactions: 4-Bromo-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like organolithium or Grignard reagents.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents are less commonly documented.
Common Reagents and Conditions:
Substitution: Organolithium reagents, Grignard reagents, and palladium-catalyzed cross-coupling reactions are commonly used.
Oxidation and Reduction: Standard oxidizing and reducing agents may be employed, though specific examples are not extensively detailed.
Major Products: The major products formed from these reactions depend on the substituents introduced during the substitution reactions. For example, introducing phenyl groups can lead to derivatives with enhanced electronic properties .
科学研究应用
4-Bromo-9,9’-spirobi[fluorene] has a wide range of applications in scientific research, including:
Organic Electronics: It is used as an intermediate in the synthesis of organic light-emitting diodes (OLEDs) and organic solar cells.
Optoelectronic Devices: The compound’s unique structure and electronic properties make it suitable for use in optoelectronic materials and devices.
Fluorescent Probes: Due to its high fluorescence quantum yield, it is employed in the development of fluorescent probes for biological imaging.
Nonlinear Optical Materials: The compound is also used in the synthesis of organic nonlinear materials.
相似化合物的比较
9,9’-Spirobi[fluorene]: Lacks the bromine substitution, resulting in different reactivity and electronic properties.
4-Bromo-9H-fluoren-9-one: Another brominated fluorene derivative with distinct applications and properties.
2,2’-Dibromobiphenyl: Used as a precursor in the synthesis of 4-Bromo-9,9’-spirobi[fluorene].
Uniqueness: 4-Bromo-9,9’-spirobi[fluorene] stands out due to its spiro conjugation effect, which enhances its electronic properties and makes it highly suitable for applications in organic electronics and optoelectronic devices . Its high fluorescence quantum yield and rigid planar structure further contribute to its uniqueness and versatility in scientific research .
属性
IUPAC Name |
4-bromo-9,9'-spirobi[fluorene] | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Br/c26-23-15-7-14-22-24(23)18-10-3-6-13-21(18)25(22)19-11-4-1-8-16(19)17-9-2-5-12-20(17)25/h1-15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXFSXMUBDPXBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C24C5=C(C6=CC=CC=C46)C(=CC=C5)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101298920 | |
| Record name | 4-Bromo-9,9′-spirobi[9H-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161009-88-6 | |
| Record name | 4-Bromo-9,9′-spirobi[9H-fluorene] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1161009-88-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-9,9′-spirobi[9H-fluorene] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101298920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-9,9'-Spirobi[9H-fluorene] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.234.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 3-amino-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1374307.png)

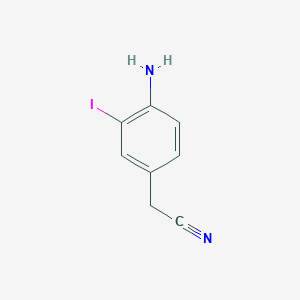

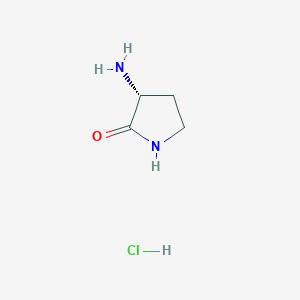
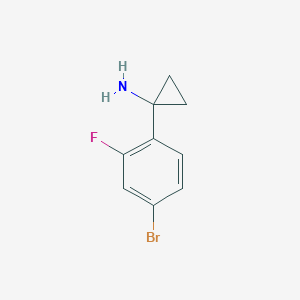
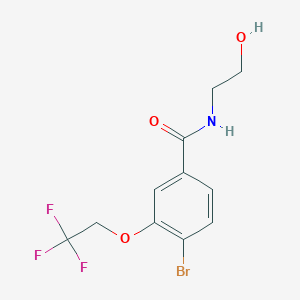
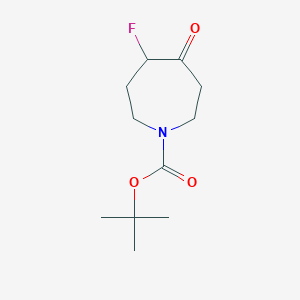
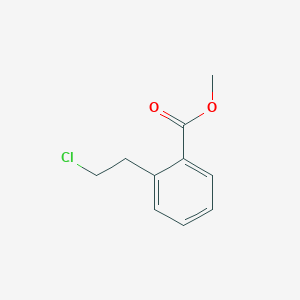
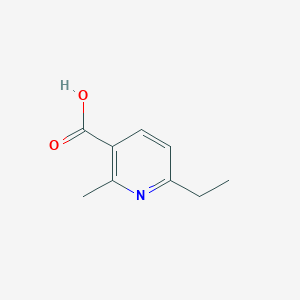

![2-Azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1374324.png)
